molecular formula C8H4F4O B1580905 4-(Trifluoromethyl)benzoyl fluoride CAS No. 368-94-5

4-(Trifluoromethyl)benzoyl fluoride

Cat. No. B1580905
CAS RN: 368-94-5
M. Wt: 192.11 g/mol
InChI Key: RULVRLLGHXQORW-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzoyl fluoride” is a chemical compound with the molecular formula C8H4F4O . It is related to benzoyl fluoride compounds, which are often used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “4-(Trifluoromethyl)benzoyl chloride” has been used to functionalize magnetic nanoparticles for extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)benzoyl fluoride” consists of a benzene ring substituted with a trifluoromethyl group and a carbonyl fluoride group .


Chemical Reactions Analysis

Benzoyl fluoride compounds, such as “4-(Trifluoromethyl)benzoyl chloride”, have been reported to undergo Suzuki-type coupling reactions . Additionally, the reaction of carbon-sulfur bonds with positively charged halogens, followed by nucleophilic substitution by a fluoride, has been suggested as a possible mechanism for the formation of trifluoromethyl ethers .

Scientific Research Applications

General Applications

Scientific Field: Materials Science, Environmental Science

Methods of Application: While the specific methods of application or experimental procedures were not detailed in the sources, it’s generally used as a reagent in chemical reactions to introduce the 4-(Trifluoromethyl)benzoyl group into other compounds .

Results or Outcomes: The outcomes of these reactions would be various fluorine-containing compounds, which have applications in several fields of research such as materials science and environmental science .

Synthesis of Trifluoromethylpyridines

Scientific Field: Agrochemical and Pharmaceutical Industries

Methods of Application: The specific methods of synthesis were not detailed in the sources, but it involves chemical reactions where 4-(Trifluoromethyl)benzoyl fluoride is used as a reagent .

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

“4-(Trifluoromethyl)benzoyl fluoride” is likely to be hazardous, similar to related compounds. For instance, “4-(Trifluoromethyl)benzoyl chloride” is known to be a combustible liquid that causes severe skin burns and eye damage. It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(trifluoromethyl)benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULVRLLGHXQORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059898
Record name Benzoyl fluoride, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzoyl fluoride

CAS RN

368-94-5
Record name 4-(Trifluoromethyl)benzoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl fluoride, 4-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl fluoride, 4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Record name Benzoyl fluoride, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)benzoyl fluoride
Source European Chemicals Agency (ECHA)
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Record name 4-(Trifluoromethyl)benzoyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
Direct fluorination of a range of benzaldehyde derivatives gives mixtures of fluorobenzaldehyde and benzoyl fluoride products in ratios that depend upon the nature of the ring …
Number of citations: 40 pubs.acs.org
S Xu, Y Shao, H Zheng, X Leng, XS Xue… - New Journal of …, 2022 - pubs.rsc.org
The preparation of the first nitrogen- or phosphine-ligated trifluoromethoxylated Pd(II) complexes [(L)Pd(4-CF3Ph)(OCF3)] (L = TMEDA, 4-mepyridine or tBu-BrettPhos, BrettPhos, …
Number of citations: 2 pubs.rsc.org
N Lalloo, CE Brigham, MS Sanford - Accounts of chemical …, 2022 - ACS Publications
Conspectus Transition-metal-catalyzed cross-coupling reactions are widely used in both academia and industry for the construction of carbon–carbon and carbon–heteroatom bonds. …
Number of citations: 5 pubs.acs.org
S Stavber, I Košir, M Zupan - The Journal of Organic Chemistry, 1997 - ACS Publications
The reactions of alcohols with cesium fluoroxysulfate (CsSO 4 F) in MeCN suspension were studied, and the role of the structure of the alcohol and the reaction conditions on the course …
Number of citations: 18 pubs.acs.org
CA Malapit, JR Bour, SR Laursen… - Journal of the American …, 2019 - ACS Publications
… The electron deficient 4-trifluoromethyl benzoyl fluoride (14) gave similarly excellent selectivity in the reaction with B 2 (pin) 2 (42:1 ratio of aryl-BPin to biaryl, entry 4). However, the …
Number of citations: 97 pubs.acs.org
RL Milde - 1949 - search.proquest.com
Part 1. THE PREPARATION ANDPROPERTIES OF SOME FLUORINECONTAINING QUATERNARYAMEvIONIUMCOMPOUNDS............................... i Part 2. A STUDYOF THE …
Number of citations: 2 search.proquest.com
J Trmčić - 2005 - etheses.dur.ac.uk
Chapter 1 - Chapter 1 provides a literature review of the relevant topics for this thesis in organofluorine chemistry: effect of fluorine as a substituent on the molecule, synthesis of CF …
Number of citations: 2 etheses.dur.ac.uk
PJ Graham - 1947 - search.proquest.com
Electronegative groups on aromatic nuclei are known to decrease the general reactivity of the aromatic ring, and to direct incoming groups toward the meta position. The effect of electro …
Number of citations: 2 search.proquest.com
Z Wang - 2019 - ousar.lib.okayama-u.ac.jp
Taking into account the growing concerns on the environmental and sustainable events of our society, carboxylic acids and their derivatives as aromatic feedstock alternatives are in …
Number of citations: 4 ousar.lib.okayama-u.ac.jp
S Mao - 2021 - search.proquest.com
Redox-active polymers offer practical solutions ranging from organic semiconductors to energy conversion and storage. Among which, redox-active fluoropolymers exhibit unique …
Number of citations: 0 search.proquest.com

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